molecular formula C14H10ClN3O3S B4718724 N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4718724
M. Wt: 335.8 g/mol
InChI Key: JJLMXYKDPIANHZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is a key research tool in the investigation of EGFR-driven signaling pathways and their role in cellular proliferation and survival. Its primary research value lies in oncology, where it is used to study and characterize the mechanisms of tumor growth in various cancers, particularly non-small cell lung cancer (NSCLC), that are dependent on aberrant EGFR activity. The compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. Research utilizing this inhibitor has been instrumental in elucidating resistance mechanisms to first-generation EGFR tyrosine kinase inhibitors and in exploring novel therapeutic strategies to overcome such resistance. Its well-defined mechanism of action makes it a critical compound for in vitro and in vivo studies aimed at validating EGFR as a therapeutic target and for screening combination therapies.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-21-11-3-2-8(6-10(11)15)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLMXYKDPIANHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole moiety integrated into a pyrimidine framework, which is known for its ability to interact with various biological targets. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is critical for cancer cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 (human liver carcinoma) and MCF7 (breast cancer), with IC50 values ranging from 10 to 20 µM .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG215Tubulin polymerization inhibition
MCF712Apoptosis induction
A549 (Lung)18Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate it possesses significant activity against various bacterial strains:

  • In Vitro Results : The minimum inhibitory concentration (MIC) values for the compound against Staphylococcus aureus and Escherichia coli were reported as low as 0.22 µg/mL, indicating potent antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bacteriostatic
Pseudomonas aeruginosa0.30Bactericidal

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored:

  • Picrotoxin-Induced Model : In animal models, the compound demonstrated a significant reduction in seizure duration and frequency when tested against picrotoxin-induced seizures. This suggests a potential role in managing epilepsy .

Table 3: Anticonvulsant Activity Data

Model TypeDose (mg/kg)Effectiveness (%)
Picrotoxin-induced2085
Maximal Electroshock3090

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole and phenyl rings significantly affect biological activity:

  • Chloro Substitution : The presence of a chlorine atom at the para position enhances anticancer activity.
  • Methoxy Group : The methoxy group is critical for improving lipophilicity and enhancing interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-chloro-4-methoxyphenyl group differentiates the target compound from analogs with alternative substituents:

Compound Name Substituents on Phenyl Group Key Structural Differences Reference
N-(3-Chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Cl (no methoxy) Lacks 4-methoxy group; chlorine position may alter binding affinity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide 4-OCH$_3$, 7-methyl Additional methyl at position 7; phenyl vs. chloro-methoxyphenyl substitution
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-...carboxamide 4-CF$_3$O Trifluoromethoxy group increases electronegativity and lipophilicity
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo...carboxamide 4-OCH$_3$ phenethyl Phenethyl linker introduces conformational flexibility vs. direct aryl attachment

Spectral and Crystallographic Data

  • Mass Spectrometry : Compound 3 () shows a molecular ion at m/z 492, while the target compound (estimated molecular formula C${15}$H${11}$ClN$3$O$3$S) would likely exhibit a peak near m/z 364–370 .
  • Crystallography : Related structures (e.g., ) reveal puckered thiazolopyrimidine rings with dihedral angles >80° between fused and pendant aromatic systems, suggesting similar steric constraints .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The compound is synthesized via condensation of substituted aniline derivatives (e.g., 3-chloro-4-methoxyaniline) with thiazolopyrimidine precursors. Key steps include refluxing in acetic acid with catalytic heating (~100–120°C) to facilitate cyclization. Solvent selection (e.g., acetic acid or DMF) and stoichiometric ratios of intermediates (e.g., chloroacetic acid) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms carboxamide linkage.
  • X-ray diffraction : Resolves crystal packing and conformational details (e.g., dihedral angles between thiazolopyrimidine core and aryl substituents, as seen in similar structures ).
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N–H bonds (amide at ~3300 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screens involve:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Cellular viability assays (e.g., MTT): Assess cytotoxicity in cancer cell lines.
  • Molecular docking : Predict binding affinities to targets like COX-II or DNA topoisomerases, leveraging structural analogs with known bioactivity .

Advanced Research Questions

Q. What computational methods validate the stability and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, methoxy groups enhance electron density, influencing nucleophilic substitution sites .
  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous or lipid bilayer environments, critical for drug-membrane interactions .

Q. How do substituent variations (e.g., chloro vs. methoxy) impact reactivity and bioactivity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize derivatives with substituent modifications (e.g., replacing methoxy with nitro groups) and evaluate via:
  • Kinetic assays : Measure reaction rates with electrophiles (e.g., bromine or amines).
  • Biological profiling : Compare IC₅₀ values in enzyme inhibition or antimicrobial assays. Evidence shows chloro groups enhance electrophilicity, while methoxy groups improve solubility .

Q. What strategies resolve contradictory data in reaction mechanisms or bioactivity outcomes?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track intermediates in oxidation/reduction pathways.
  • Dose-response curves : Identify non-linear effects (e.g., hormesis) in bioassays by testing concentrations across 3–5 log units.
  • Co-crystallization : Resolve ambiguous binding modes (e.g., competitive vs. allosteric inhibition) via protein-ligand X-ray structures .

Q. How can researchers elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Cryo-EM : Visualize binding to large complexes (e.g., ribosomes) at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.